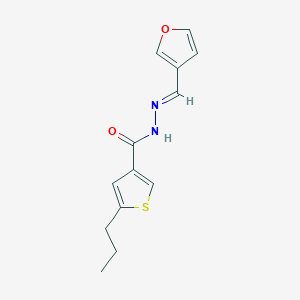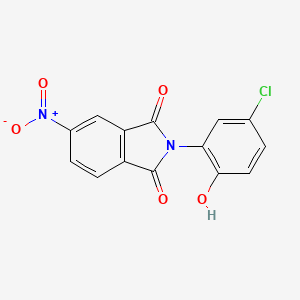
N-(4-bromo-2-chlorophenyl)-N'-3-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-3-pyridinylurea, commonly known as Br-CPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Br-CPI is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth and proliferation.
Mécanisme D'action
Br-CPI acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This inhibits the phosphorylation of target proteins, leading to the inhibition of cell growth and proliferation. Br-CPI has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Br-CPI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of the hepatitis C virus and reduce inflammation in animal models. However, Br-CPI has been found to have some toxic effects on normal cells, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
Br-CPI is a potent and specific inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, its low solubility and toxicity to normal cells can limit its use in certain experiments. Additionally, the synthesis of Br-CPI is relatively complex and involves the use of hazardous chemicals, which can pose a safety risk in the lab.
Orientations Futures
Future research on Br-CPI should focus on improving its solubility and reducing its toxicity to normal cells. Additionally, further studies are needed to determine the efficacy of Br-CPI in treating various diseases in animal models and clinical trials. The development of new CK2 inhibitors with improved pharmacological properties may also be of interest. Finally, the role of CK2 in various cellular processes and its potential as a therapeutic target should be further explored.
Conclusion:
In conclusion, Br-CPI is a promising compound with potential applications in cancer treatment, viral infections, neurodegenerative diseases, and inflammation. Its mechanism of action as a CK2 inhibitor has been extensively studied, and its advantages and limitations for lab experiments have been identified. Future research on Br-CPI should focus on improving its pharmacological properties and exploring its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of Br-CPI involves the reaction of 4-bromo-2-chloroaniline and 3-pyridinyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis method is approximately 50%.
Applications De Recherche Scientifique
Br-CPI has been extensively studied for its potential applications in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by Br-CPI has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. Br-CPI has also been studied for its potential use in treating viral infections, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEPOBYKPOEYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-pyridin-3-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)


![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)

![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)


![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


